An In-Depth Technical Guide to the Synthesis of the Azocine Core Structure
An In-Depth Technical Guide to the Synthesis of the Azocine Core Structure
For Researchers, Scientists, and Drug Development Professionals
The azocine core, an eight-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the azocine core, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological signaling pathways.
Key Synthetic Strategies for the Azocine Core
The synthesis of the eight-membered azocine ring presents unique challenges due to unfavorable entropic and enthalpic factors. However, several effective strategies have been developed to overcome these hurdles, including cycloaddition reactions, ring-closing metathesis, transition-metal-catalyzed cross-coupling reactions, and photochemical ring expansions.
Cycloaddition Reactions: The [4+2+2] Approach
Transition-metal-catalyzed higher-order cycloadditions provide an efficient route to complex cyclic systems. Notably, the rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates and terminal alkynes has emerged as a powerful method for the enantioselective synthesis of bicyclic azocines.[3][4]
Experimental Protocol: Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition [5]
To a flame-dried Schlenk tube are added [Rh(C₂H₄)₂Cl]₂ (5.0 mol %) and a chiral phosphoramidite (B1245037) ligand (10 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added, and the mixture is stirred at room temperature for 30 minutes. The dienyl isocyanate (1.0 equiv) and the terminal alkyne (1.2 equiv) are then added, and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic azocine product.
Table 1: Quantitative Data for Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates [5]
| Entry | Alkyne | Dienyl Isocyanate | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Octyne | (E/Z)-mixture | 60 | 12 | 40 | 99 |
| 2 | 1-Octyne | (E)-isomer | 60 | 12 | 65 | 99 |
| 3 | Phenylacetylene | (E)-isomer | 80 | 24 | 35 | 99 |
| 4 | Methyl propiolate | (E)-isomer | 60 | 18 | 72 | 98 |
Yields are for the isolated [4+2+2] cycloadduct. ee = enantiomeric excess, determined by HPLC analysis on a chiral stationary phase.
Logical Workflow for [4+2+2] Cycloaddition
Caption: Rhodium-catalyzed [4+2+2] cycloaddition workflow.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a versatile and powerful tool for the construction of a wide variety of unsaturated rings, including the azocine core.[6][7] This method is particularly useful for the synthesis of azocinoindoles, which are prevalent in numerous alkaloids.[8][9] The reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[6]
Experimental Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis for Azocinoindoles [8]
A solution of the diene precursor in anhydrous dichloromethane (B109758) (DCM) is degassed with argon for 15-20 minutes. The ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol %) is then added, and the reaction mixture is stirred at room temperature or refluxed under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the azocinoindole.
Table 2: Quantitative Data for Ring-Closing Metathesis in Azocine Synthesis [8][10]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-allyl-3-(allylaminomethyl)indole | Grubbs II (5) | DCM | 40 | 4 | 85 |
| 2 | N-allyl-N-(2-vinylphenyl)acrylamide | Grubbs I (10) | Toluene | 80 | 12 | 78 |
| 3 | Diethyl diallylmalonate derivative | Hoveyda-Grubbs II (2) | DCM | 25 | 6 | 92 |
Experimental Workflow for Ring-Closing Metathesis
Caption: General workflow for azocine synthesis via RCM.
Transition-Metal-Catalyzed Intramolecular Cyclization
The intramolecular Heck reaction is a powerful method for the formation of medium-sized rings and has been successfully applied to the synthesis of dibenzo[b,f]azocines.[11][12] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[13]
Experimental Protocol: Intramolecular Heck Reaction for Dibenzo[b,f]azocines [11]
A mixture of the aryl halide precursor, a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol %), a phosphine (B1218219) ligand (e.g., PPh₃, 10-20 mol %), and a base (e.g., K₂CO₃ or Ag₂CO₃) in an anhydrous solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the dibenzo[b,f]azocine.
Table 3: Quantitative Data for Intramolecular Heck Reaction in Azocine Synthesis [11]
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-bromobenzyl)-N-allylaniline derivative | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 12 | 72 |
| 2 | N-(2-iodobenzoyl)-N-allylaniline derivative | Pd(OAc)₂ (5) | Ag₂CO₃ | MeCN | 80 | 8 | 79 |
| 3 | 2-bromo-N-(but-3-en-1-yl)-N-phenylaniline | PdCl₂(PPh₃)₂ (5) | Et₃N | DMF | 100 | 24 | 65 |
Logical Flow of the Intramolecular Heck Reaction
Caption: Key steps in the intramolecular Heck synthesis of azocines.
Photochemical Methods
Photochemical reactions offer a unique approach to the synthesis of azocine derivatives, often proceeding through reactive intermediates like nitrenes. A notable example is the photochemical ring expansion of 5-azido-5H-dibenzo[a,d]cycloheptene to afford the dibenz[b,f]azocine system.[14]
Experimental Protocol: Photochemical Synthesis of Dibenz[b,f]azocine
A solution of the azide (B81097) precursor in a suitable solvent (e.g., cyclohexane (B81311) or methanol) is irradiated with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature. The reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Table 4: Quantitative Data for Photochemical Azocine Synthesis
| Entry | Substrate | Solvent | Irradiation Time (h) | Yield (%) |
| 1 | 5-azido-5-phenyl-5H-dibenzo[a,d]cycloheptene | Cyclohexane | 4 | 75 |
| 2 | 5-azido-5H-dibenzo[a,d]cycloheptene | Methanol | 6 | 60 |
Biological Relevance and Signaling Pathways
Many azocine-containing compounds exhibit potent biological activities, often through the inhibition of key signaling pathways implicated in diseases such as cancer.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] Some azocine derivatives have been developed as inhibitors of VEGFR-2.[17][18]
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by azocine derivatives.
Protein Kinase A (PKA) Signaling Pathway
Protein Kinase A (PKA) is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer.[19][20] Certain substituted dibenzo[b,f]azocines have been identified as inhibitors of PKA.[19]
PKA Signaling Pathway
Caption: Azocine-mediated inhibition of the PKA signaling pathway.
PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways
The PI3K/AKT/mTOR and MAPK/ERK pathways are central signaling cascades that regulate cell growth, proliferation, and survival.[21] Their aberrant activation is a hallmark of many cancers. Alkaloids, including those with an azocine core, are known to modulate these pathways.[4]
Overview of PI3K/AKT/mTOR and MAPK/ERK Pathways
Caption: Potential intervention points of azocine derivatives in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
This guide provides a foundational understanding of the synthesis and biological importance of the azocine core. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel azocine-based therapeutics. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific reaction conditions and applications.
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